molecular formula C14H9BrN2O3 B11340902 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

Cat. No.: B11340902
M. Wt: 333.14 g/mol
InChI Key: OQQIGTWLXSAQHT-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, an oxazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N). The reaction proceeds with high yields, often exceeding 90% . The carboxamide product can then be further functionalized through arylation using triphenylphosphine palladium as a catalyst and potassium phosphate (K3PO4) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide exerts its effects is primarily through its interaction with bacterial enzymes and proteins. Docking studies and molecular dynamics simulations have shown that the compound can bind to the active sites of these enzymes, inhibiting their function and leading to antibacterial activity . The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt bacterial cell wall synthesis and protein function is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: This compound shares the furan and bromophenyl groups but lacks the oxazole ring.

    N-(4-bromophenyl)oxazole-2-carboxamide: Similar to the target compound but without the furan ring.

    N-(4-bromophenyl)thiazole-2-carboxamide: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is unique due to the combination of its furan, oxazole, and bromophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C14H9BrN2O3/c15-10-5-3-9(4-6-10)11-8-13(20-17-11)16-14(18)12-2-1-7-19-12/h1-8H,(H,16,18)

InChI Key

OQQIGTWLXSAQHT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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